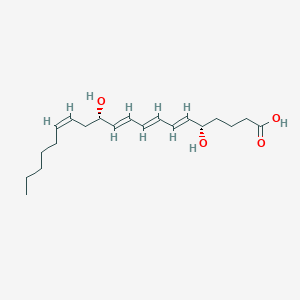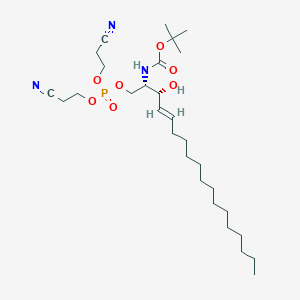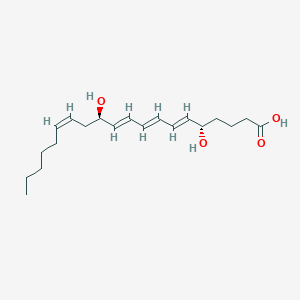
6-trans-12-epi-Leukotriene B4
Overview
Description
6-trans-12-epi Leukotriene B4 is a metabolite of arachidonic acid and is known for its potent anti-inflammatory properties . It is a non-enzymatic hydrolysis product of Leukotriene A4 and was originally isolated from glycogen-induced rabbit peritoneal polymorphonuclear leukocytes . This compound is less potent than Leukotriene B4 in inducing chemotaxis in polymorphonuclear leukocytes .
Mechanism of Action
Target of Action
The primary target of 6-trans-12-epi-Leukotriene B4 is polymorphonuclear leukocytes (PMNL) . It is a product of the non-enzymatic hydrolysis of Leukotriene A4 (LTA4) and was originally isolated from glycogen-induced rabbit peritoneal PMNL .
Mode of Action
This compound interacts with its targets, the PMNL, by weakly inducing taxis . It has no effect on the aggregation response . This compound is much less potent than Leukotriene B4, with approximately 20 times less potency .
Biochemical Pathways
This compound is a metabolite of arachidonic acid . It is formed through the non-enzymatic hydrolysis of LTA4 . The compound is involved in the metabolism of arachidonic acid in PMNL .
Result of Action
The action of this compound results in a weak chemotactic response in PMNL . This compound is a potent anti-inflammatory agent .
Biochemical Analysis
Biochemical Properties
6-trans-12-epi-Leukotriene B4 plays a role in biochemical reactions as an anti-inflammatory agent
Cellular Effects
The compound has effects on various types of cells and cellular processes. It is weakly chemotactic for PMNL, with approximately 20 times less potency than Leukotriene B4, and has no effect on the aggregation response .
Metabolic Pathways
This compound is involved in the metabolic pathways of arachidonic acid
Preparation Methods
6-trans-12-epi Leukotriene B4 can be synthesized through the non-enzymatic hydrolysis of Leukotriene A4 . The synthetic route involves the incubation of Leukotriene A4 with human polymorphonuclear leukocytes at 37°C for 30 minutes . The reaction conditions include a gradient between water/acetic acid and acetonitrile/acetic acid .
Chemical Reactions Analysis
6-trans-12-epi Leukotriene B4 undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include acetonitrile, acetic acid, and hydrogen . The major products formed from these reactions are dihydro derivatives of 6-trans-12-epi Leukotriene B4 . The compound’s UV spectrum shows absorption maxima at 231 nm and 232 nm, indicating the presence of conjugated double bonds .
Scientific Research Applications
6-trans-12-epi Leukotriene B4 has several scientific research applications. It is used as a potent anti-inflammatory agent in studies related to inflammation and immunology . The compound is also utilized in lipid biochemistry research to understand the metabolism of arachidonic acid and its derivatives . Additionally, it is employed in pharmacological studies to investigate its effects on leukocyte chemotaxis and aggregation .
Comparison with Similar Compounds
6-trans-12-epi Leukotriene B4 is similar to other leukotriene compounds, such as Leukotriene B4 and 12-epi Leukotriene B4 . it is unique in its reduced potency in inducing chemotaxis and its specific interaction with leukotriene receptors . Compared to Leukotriene B4, 6-trans-12-epi Leukotriene B4 has significantly reduced activity for the leukotriene B4 receptor on human neutrophils . Similar compounds include 6-trans Leukotriene B4 and 12-epi Leukotriene B4 .
Properties
IUPAC Name |
(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-CTOJTRLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315522 | |
| Record name | 6-trans-12-epi-LTB4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-trans-12-epi-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71548-19-1 | |
| Record name | 6-trans-12-epi-LTB4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71548-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-trans-12-epi-LTB4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-trans-12-epi-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-trans-12-epi-Leukotriene B4 contribute to inflammation?
A: this compound is an arachidonic acid metabolite produced by inflammatory cells like human granulocytes and mouse peritoneal cells when stimulated with Phospholipase C (PLC) from Pseudomonas aeruginosa [, ]. This bacterial PLC acts as a potent inflammatory agent, triggering the release of this compound alongside other inflammatory mediators like Leukotriene B4, 5-hydroxyeicosatetraenoic acid (5-HETE), prostaglandin E2 (PGE2), and thromboxane B2 []. This collective release of inflammatory mediators contributes to the overall inflammatory response.
Q2: Does inhibiting arachidonic acid metabolism affect this compound production?
A: Yes, pre-treating human granulocytes and mouse peritoneal cells with inhibitors of arachidonic acid metabolism like nordihydroguaiaretic acid (a lipoxygenase inhibitor) and indomethacin (a cyclooxygenase inhibitor) significantly reduces the production of this compound and other related metabolites when stimulated with PLC []. This finding suggests that this compound production is dependent on the arachidonic acid metabolic pathway.
Q3: Is there a link between this compound and specific diseases?
A: Research suggests a potential link between this compound and Immune Thrombocytopenia (ITP). A study observed elevated plasma levels of this compound in ITP patients compared to healthy individuals []. Furthermore, they found a positive correlation between this compound levels and the abundance of the bacterial genus Cupriavidus in the gut microbiome []. This correlation hints at a possible interplay between gut microbiota, this compound, and the development of ITP, warranting further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















